molecular formula C30H48O5 B12379117 (1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid

(1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid

Cat. No.: B12379117
M. Wt: 488.7 g/mol
InChI Key: JPAXVSRGFJVPEU-GGQQGAMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid, also known as salaspermic acid, is a complex organic molecule with a unique hexacyclic structure. It is characterized by multiple hydroxyl groups and a carboxylic acid functional group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid involves multiple steps, including the formation of the hexacyclic core and the introduction of hydroxyl and carboxylic acid groups. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to maximize yield and minimize by-products. The process may also involve purification steps such as crystallization or chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carboxylic acid group may produce primary alcohols.

Scientific Research Applications

(1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its binding to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (3S,5aR,7aS,7bR,9aS,12R,13aR,13bS,15aR,15bS,16R)-3-hydroxy-7b,9a,12,13b,15a,16-hexamethylicosahydro-3,5a-methanochryseno[2,1-c]oxepine-12(5H)-carboxylic acid
  • (3β,20α)-3,24-Epoxy-3-hydroxy-D:A-friedooleanan-29-oic acid

Uniqueness

The uniqueness of (1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid lies in its specific hexacyclic structure and the presence of multiple functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

IUPAC Name

(1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid

InChI

InChI=1S/C30H48O5/c1-18-29-8-7-19-26(4,20(29)15-22(31)30(18,34)35-17-29)12-14-28(6)21-16-25(3,23(32)33)10-9-24(21,2)11-13-27(19,28)5/h18-22,31,34H,7-17H2,1-6H3,(H,32,33)/t18?,19-,20-,21+,22+,24+,25+,26+,27+,28-,29-,30+/m0/s1

InChI Key

JPAXVSRGFJVPEU-GGQQGAMYSA-N

Isomeric SMILES

CC1[C@@]23CC[C@H]4[C@]([C@@H]2C[C@H]([C@@]1(OC3)O)O)(CC[C@@]5([C@@]4(CC[C@@]6([C@H]5C[C@](CC6)(C)C(=O)O)C)C)C)C

Canonical SMILES

CC1C23CCC4C(C2CC(C1(OC3)O)O)(CCC5(C4(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C

Origin of Product

United States

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